methyl 2-(9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
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Description
Methyl 2-(9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a useful research compound. Its molecular formula is C19H20ClN5O5 and its molecular weight is 433.85. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Behavioral Models
Research on compounds structurally related to methyl 2-(9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate has shown receptor affinity in models. Specifically, derivatives of pyrimido[2,1-f]purines demonstrated partial or full agonistic activity at pre- and post-synaptic 5HT1A receptors, indicating potential in neuropharmacology (Pawłowski et al., 1999).
Cytotoxicity Against Cancer Cells
A study on novel alkaloids, including structural variants of the compound , revealed significant inhibition of HeLa cell proliferation, pointing towards potential applications in cancer research (Du et al., 2018).
Fungicidal Applications
Novel methyl esters with similar structures have been synthesized, demonstrating moderate fungicidal activity against Rhizoctonia solani, suggesting agricultural applications (Liu et al., 2014).
Crystal Structure Studies
Research on structurally related methyl esters has included studies on crystal structures, which are vital for understanding molecular interactions and properties (Yi et al., 2005).
Antioxidant and Anti-Inflammatory Properties
Some derivatives have shown significant antioxidant and anti-inflammatory properties in vitro, suggesting potential in pharmaceutical applications (Кorobko et al., 2018).
Inhibitors in Biosynthesis of AMP
Certain purinyl derivatives have been explored as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP), a crucial molecule in cellular energy transfer (Wanner et al., 1978).
Density Functional Theory Studies
Density functional theory studies have been conducted on similar compounds, aiding in understanding their electronic structure and reactivity, which is essential in material science and drug design (Lv et al., 2015).
Green Drug Design Approaches
Environmentally friendly syntheses of analogues have been developed, contributing to sustainable practices in pharmaceutical manufacturing (Reddy et al., 2014).
Tautomerism and Alkylation Studies
The study of tautomerism and alkylation in purin-6-amines, similar to the compound , provides insights into their chemical behavior and potential pharmaceutical applications (Roggen & Gundersen, 2008).
Aldose Reductase Inhibitors
Iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated as inhibitors, with potential implications in diabetic complications treatment (Ali et al., 2012).
Analgesic and Anti-inflammatory Derivatives
Synthesis and screening of oxadiazole derivatives related to the compound have shown potent analgesic and anti-inflammatory activities, relevant for pain management research (Dewangan et al., 2015).
Herbicidal Activity
Some pyrazole derivatives structurally related to the compound have demonstrated high herbicidal activity, highlighting potential uses in agriculture (Zhou et al., 2010).
Properties
IUPAC Name |
methyl 2-[9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O5/c1-22-16-15(17(27)25(19(22)28)10-14(26)30-3)24-8-4-7-23(18(24)21-16)11-5-6-13(29-2)12(20)9-11/h5-6,9H,4,7-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCMGLACKQXHKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)C4=CC(=C(C=C4)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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